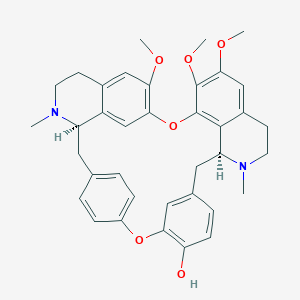

Berbamine

説明

特性

IUPAC Name |

20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOCUWZXJBAUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-61-5 | |

| Record name | Berbamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Berbamine natural source and isolation

An In-depth Technical Guide to the Natural Sourcing and Isolation of Berbamine for Researchers and Drug Development Professionals.

Introduction to this compound

This compound is a bioactive bisbenzylisoquinoline alkaloid predominantly isolated from plants of the Berberis genus.[1][2][3] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, anti-arrhythmic, and notably, anti-tumor activities.[4][5] this compound has been shown to modulate multiple oncogenic signaling pathways, making it a compound of interest for cancer research and drug development.[6][7][8] This guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an examination of its molecular mechanisms of action.

Natural Sources and Abundance of this compound

This compound is found in various species of the Berberis family, commonly known as barberry.[1] The concentration of this compound can vary significantly depending on the species, the specific part of the plant, and geographical location.[9][10] Research indicates that the leaves of certain Berberis species can contain substantially higher amounts of this compound compared to the more commonly studied alkaloid, berberine (B55584).[9]

Quantitative Data on this compound Content

The following table summarizes the this compound content found in the leaves of three distinct Berberis species, as determined by High-Performance Liquid Chromatography (HPLC) analysis.

| Plant Species | Plant Part | This compound Content (μg/g dry weight) | This compound to Berberine Ratio |

| Berberis thunbergii | Leaf | 421.6 ± 27.1 | ~22:1[9] |

| Berberis amurensis | Leaf | 314.3 ± 43.8 | ~19:1[9] |

| Berberis koreana | Leaf | 85.8 ± 4.8 | ~6:1[9] |

This data highlights that this compound content can be up to 20 times higher than berberine content in the leaf tissues of these species, making leaves a potentially valuable source for isolation.[9]

Isolation and Purification of this compound: Experimental Protocol

The isolation of this compound from plant material involves a multi-step process of extraction, separation, and purification. The protocol below is a synthesized methodology based on established techniques for alkaloid extraction from Berberis species, with specific steps to separate this compound (a tertiary amine) from co-occurring quaternary amine alkaloids like berberine.[11][12]

Diagram: this compound Isolation Workflow

Caption: Workflow for the extraction and purification of this compound.

Detailed Methodologies

1. Plant Material Preparation:

-

Collection and Drying: Collect fresh plant material, such as the leaves or roots of Berberis amurensis.[13] The material should be air-dried in the shade or oven-dried at a low temperature (e.g., 50°C) to prevent degradation of bioactive compounds.[14]

-

Grinding: The dried plant material is coarsely ground into a powder to increase the surface area for efficient solvent extraction.[15]

2. Extraction of Total Alkaloids:

-

Solvent System: An optimized extraction is achieved using an acidified ethanol solution. Prepare a solution of 65-70% ethanol in water and adjust the pH to approximately 1.8-2.0 using an acid like sulfuric or acetic acid.[11] Acidification converts the alkaloids into their salt form, enhancing their solubility in the hydroalcoholic solvent.[16]

-

Procedure: Macerate the powdered plant material in the acidified ethanol solution at a liquid-to-material ratio of approximately 11:1 (mL/g).[11] The extraction should be carried out for 1.5-2 hours with continuous stirring.[11] For exhaustive extraction, this process can be repeated three times.

-

Concentration: The resulting filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

3. Separation of this compound from Berberine:

-

This step leverages the different properties of tertiary amine alkaloids (this compound) and quaternary amine alkaloids (berberine).[12]

-

Alkalinization: The crude extract is dissolved in water, and the pH is adjusted to ~12 with lime milk (calcium hydroxide (B78521) solution) or an ammonia (B1221849) solution.[12][15] This converts the alkaloid salts into their free base forms.

-

Differential Solubility: Free this compound, being a tertiary amine, is insoluble in water and will precipitate out.[12] In contrast, free berberine, a quaternary ammonium (B1175870) base, remains soluble in water.[12]

-

Filtration: The mixture is allowed to stand, and the precipitate containing crude this compound is collected by suction filtration. The filtrate contains berberine, which can be recovered separately.

4. Purification:

-

Washing and Drying: The crude this compound precipitate is washed with water and dried at a temperature below 60°C.[12]

-

Recrystallization/Chromatography:

-

Simple Purification: The dried precipitate can be further purified by dissolving it in boiling distilled water followed by hot suction filtration. The this compound crude product will precipitate from the filtrate upon cooling.[12]

-

Column Chromatography: For higher purity, the crude this compound is dissolved in a suitable solvent and subjected to column chromatography using a stationary phase like silica gel or aluminum oxide.[15] Elution is performed with a gradient of solvents (e.g., chloroform-methanol mixtures) to separate this compound from minor impurities. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.

-

-

Final Product: Fractions containing pure this compound are combined, the solvent is evaporated, and the resulting solid can be recrystallized to obtain high-purity this compound. The final product's purity should be confirmed using HPLC and its structure verified by spectroscopic methods (NMR, MS).[15]

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its potent anti-cancer effects by modulating a complex network of intracellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.

This compound-Induced Apoptosis

This compound triggers programmed cell death in cancer cells through multiple interconnected pathways, most notably by activating the p53-dependent mitochondrial pathway.[17]

Caption: this compound-induced apoptotic signaling pathway.

Key Events in this compound-Induced Apoptosis:

-

p53 Activation: this compound treatment leads to an increase in the protein levels of the tumor suppressor p53.[17][18]

-

Modulation of Bcl-2 Family Proteins: Activated p53, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[17][19] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

-

Mitochondrial Disruption: The increase in Bax promotes the loss of mitochondrial membrane potential (ΔΨm).[20] This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.[18]

-

Caspase Activation: Cytoplasmic cytochrome c activates the initiator caspase-9, which then cleaves and activates the executioner caspase-3.[17][19][20] Activated caspase-3 orchestrates the final stages of apoptosis by cleaving key cellular substrates.

Regulation of Cell Cycle

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest.[21]

-

G0/G1 Phase Arrest: In many cancer cell lines, including colorectal and ovarian cancer, this compound causes cells to accumulate in the G0/G1 phase of the cell cycle.[17][19][20]

-

S-Phase Arrest: In bladder cancer cells, this compound has been shown to induce S-phase arrest.[21] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors p21 and p27, while simultaneously downregulating the expression of Cyclin D, Cyclin A2, and CDK2.[21]

Inhibition of Other Oncogenic Pathways

This compound's anti-tumor activity is also linked to its ability to interfere with other critical signaling pathways, including:

-

Wnt/β-catenin Signaling: this compound can inhibit this pathway, which is crucial for the proliferation and invasion of ovarian cancer cells.[19]

-

STAT3 Pathway: It can physically interact with and inhibit the activation of STAT3, a key transcription factor involved in cancer cell survival and proliferation.[6]

-

Autophagy Blockade: this compound can act as an autophagy inhibitor, which may enhance the efficacy of chemotherapeutic drugs like doxorubicin.[4][22]

-

NF-κB Pathway: In some contexts, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.[21]

References

- 1. Berberis Plants—Drifting from Farm to Food Applications, Phytotherapy, and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 5. Effect of this compound on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Transcriptomics for Genes Related to Berberine and this compound Biosynthesis in Berberidaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN106674218A - Method for separating and extracting this compound and berberine from root of chinese barberry - Google Patents [patents.google.com]

- 13. scispace.com [scispace.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. "An Improved Method For Isolation And Purification Of Berberine From [quickcompany.in]

- 16. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

Berbamine's Anti-Cancer Mechanisms: A Technical Guide for Researchers

An in-depth exploration of the molecular pathways and cellular effects of berbamine in oncology research, providing a technical resource for scientists and drug development professionals.

This compound, a bis-benzylisoquinoline alkaloid isolated from the medicinal plant Berberis amurensis, has emerged as a promising natural compound with potent anti-cancer activities. Extensive research has elucidated its multifaceted mechanism of action, involving the modulation of numerous signaling pathways that govern cancer cell proliferation, survival, apoptosis, angiogenesis, and drug resistance. This technical guide synthesizes the current understanding of this compound's anti-neoplastic effects, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further investigation and therapeutic development.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The cytotoxic and anti-proliferative effects of this compound have been quantified across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, its impact on cell cycle distribution, and the modulation of key apoptosis-related proteins.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 |

| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 |

| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 |

| T47D | Breast Cancer | 25 | 48 |

| MCF-7 | Breast Cancer | 25 | 48 |

| 5637 | Bladder Cancer | 15.58 ± 2.489 | 48 |

| T24 | Bladder Cancer | 19.09 ± 0.68 | 48 |

| KU812 | Chronic Myeloid Leukemia | 5.83 (µg/ml) | 24 |

| KU812 | Chronic Myeloid Leukemia | 3.43 (µg/ml) | 48 |

| KU812 | Chronic Myeloid Leukemia | 0.75 (µg/ml) | 72 |

| SMMC7721 | Hepatocellular Carcinoma | 22.8 ± 1.3 (µg/ml) | 24 |

| SMMC7721 | Hepatocellular Carcinoma | 10.9 ± 0.5 (µg/ml) | 48 |

| U87 | Glioblastoma | 42 | Not Specified |

| U251 | Glioblastoma | 32 | Not Specified |

| HCC70 | Triple Negative Breast Cancer | 0.19 | Not Specified |

| BT-20 | Triple Negative Breast Cancer | 0.23 | Not Specified |

| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not Specified |

| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not Specified |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % in G0/G1 | % in S | % in G2/M |

| KU812 | Control | 33.61 | 41.60 | Not Specified |

| KU812 | 4 µg/ml this compound (24h) | 59.40 | 26.66 | Not Specified |

| T47D | Control | Not Specified | Not Specified | Not Specified |

| T47D | 25 µM this compound | Not Specified | Not Specified | Increased |

| MCF-7 | Control | 71.41 | Not Specified | Not Specified |

| MCF-7 | 25 µM this compound | 80.86 | Not Specified | Not Specified |

| 5637 & T24 | This compound | No Significant Change | Increased | No Significant Change |

| HCT116 & SW480 | 20 µg/ml this compound (48h) | Increased | Not Specified | Not Specified |

| SMMC7721 | 25 µg/ml this compound (24h) | Increased (Sub-G1: 50.32) | Not Specified | Not Specified |

| SMMC7721 | 25 µg/ml this compound (48h) | Increased (Sub-G1: 65.12) | Not Specified | Not Specified |

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound

| Cell Line | Protein | Change in Expression |

| HCT116 & SW480 | p53, Caspase-3, Caspase-9, Bax, PARP | Increased |

| HCT116 & SW480 | Bcl-2 | Decreased |

| K562 (imatinib-resistant) | Bcl-XL, Bcl-2 | Decreased |

| K562 (imatinib-resistant) | Bax, Cytochrome C | Increased |

| PC-3 | Survivin | Decreased |

| SMMC7721 | p53, Bax | Increased |

| SMMC7721 | Bcl-2, Survivin | Decreased |

| U-87 & LN229 | Bax, Caspase-3 | Upregulated |

| U-87 & LN229 | Bcl-2 | Downregulated |

| Ovarian Cancer Cells | Cleaved Caspase-3, Cleaved Caspase-9, Bax | Increased |

| Ovarian Cancer Cells | Bcl-2 | Decreased |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular interactions.

Caption: this compound induces apoptosis via the p53-dependent mitochondrial pathway.

Berbamine Signaling Pathway Modulation: A Technical Guide for Researchers

Abstract

Berbamine, a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-cancer effects. Its therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways that are frequently dysregulated in various malignancies. This technical guide provides an in-depth analysis of the core signaling pathways targeted by this compound, including the JAK/STAT, NF-κB, and intrinsic apoptosis pathways. We present a synthesis of current research, quantitative data on its efficacy, detailed experimental protocols for key assays, and visual diagrams of the molecular interactions to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction

This compound is a natural compound historically used in traditional medicine and is now being rigorously investigated for its clinical applications, especially in oncology.[1][2] It exhibits a range of biological effects, including anti-inflammatory, anti-arrhythmic, and notably, anti-proliferative and pro-apoptotic activities against various cancer cells.[3] The primary mechanism of this compound's anti-cancer action lies in its capacity to interfere with critical signaling cascades that govern cell survival, proliferation, and death. This guide will focus on the molecular mechanisms of this compound, with a particular emphasis on its modulation of the JAK/STAT, NF-κB, and apoptosis signaling pathways.

Core Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by targeting multiple key signaling nodes. The following sections detail its impact on three central pathways implicated in cancer pathogenesis.

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, and its constitutive activation is a hallmark of many cancers, promoting cell proliferation and survival.[4] this compound and its derivatives have been identified as potent inhibitors of this pathway.[1][4][5]

Mechanism of Action: this compound's inhibitory action on the JAK/STAT pathway is multi-faceted. It has been shown to directly inhibit the auto-phosphorylation of JAK2 kinase at tyrosine residues 1007/1008.[1][5] This inhibition of JAK2 activation prevents the subsequent phosphorylation and activation of its downstream target, STAT3.[1][5] this compound can also physically interact with STAT3, further preventing its activation.[1][5] The suppression of STAT3 phosphorylation (at Tyr705) blocks its dimerization, nuclear translocation, and ability to regulate the transcription of target genes.[6] Consequently, the expression of anti-apoptotic proteins regulated by STAT3, such as Mcl-1 and Bcl-xL, is significantly downregulated, thereby promoting apoptosis in cancer cells.[1][4]

Caption: this compound inhibits the JAK/STAT pathway by blocking JAK2 and STAT3 phosphorylation.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a common feature in many cancers, contributing to chronic inflammation and resistance to apoptosis. This compound has been shown to be a potent inhibitor of the NF-κB pathway.[7][8]

Mechanism of Action: this compound suppresses NF-κB signaling by targeting key upstream and downstream components. It has been observed to decrease the phosphorylation of IκBα (p-IκBα), the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm.[7] By preventing IκBα phosphorylation and subsequent degradation, this compound ensures that NF-κB remains inactive in the cytoplasm. This leads to a reduction in the nuclear translocation of the active p65 subunit.[8] Consequently, the transcription of NF-κB target genes, which include anti-apoptotic proteins like Bcl-xL, survivin, and cyclin D1, is downregulated.[8] Some studies also suggest that this compound's effect on the NF-κB pathway may be linked to its ability to increase intracellular Reactive Oxygen Species (ROS).[7]

Caption: this compound suppresses the NF-κB pathway by inhibiting IKK-mediated IκBα phosphorylation.

Induction of the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many cancer cells evade apoptosis by upregulating anti-apoptotic proteins. This compound effectively induces apoptosis in a variety of cancer cells through the intrinsic, or mitochondrial, pathway.[7][9]

Mechanism of Action: this compound triggers the intrinsic apoptotic cascade by altering the balance of the Bcl-2 family of proteins. It downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while simultaneously upregulating the expression of pro-apoptotic proteins like Bax.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates, leading to the characteristic morphological changes of cell death.[9]

Caption: this compound induces apoptosis by altering the Bax/Bcl-2 ratio, leading to caspase activation.

Quantitative Data on this compound Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |

| A549 | Lung Cancer | MTT | 8.3 ± 1.3 | [5] |

| PC9 | Lung Cancer | MTT | 16.8 ± 0.9 | [5] |

| Huh7 | Liver Cancer | - | ~5.2 | [10] |

| T47D | Breast Cancer | MTT | 25 | [11] |

| MCF-7 | Breast Cancer | MTT | 25 | [11] |

| MDA-MB-468 | Triple Negative Breast Cancer | MTT | 0.48 | |

| HCC70 | Triple Negative Breast Cancer | MTT | 0.19 | |

| BT-20 | Triple Negative Breast Cancer | MTT | 0.23 | |

| MDA-MB-231 | Triple Negative Breast Cancer | MTT | 16.7 |

Note: IC50 values can vary based on experimental conditions, such as incubation time and specific assay protocol.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on cellular signaling pathways.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cells of interest (e.g., A549, MCF-7)

-

96-well flat-bottom plates

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8][12]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the blank absorbance. Plot the viability against this compound concentration to determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and is crucial for determining the phosphorylation status of signaling molecules like STAT3.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Culture and treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[11]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

-

Stripping and Reprobing: To analyze total protein and loading controls, the membrane can be stripped of antibodies and reprobed with anti-total-STAT3 and anti-β-actin antibodies.[13]

-

Densitometry: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.[11]

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Induce apoptosis in cells by treating with this compound. Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[1]

-

Cell Washing: Wash the collected cells (1-5 x 10^5) twice with cold PBS by centrifuging at 300-670 x g for 5 minutes.[1][14]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube.[14] Analyze the samples immediately (within 1 hour) using a flow cytometer.[14]

-

Data Interpretation:

Conclusion

This compound is a promising natural compound with significant anti-cancer potential, primarily due to its ability to modulate multiple, critical intracellular signaling pathways. By inhibiting pro-survival cascades like JAK/STAT and NF-κB, and concurrently activating the intrinsic apoptotic pathway, this compound creates a multi-pronged attack against cancer cell proliferation and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic applications of this compound and to develop novel cancer therapies based on its mechanism of action. A deeper understanding of its regulatory roles will be advantageous in translating laboratory findings into clinically effective treatments.[1]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. benchchem.com [benchchem.com]

Berbamine's Calcium Channel Blocking Activity: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical overview of the calcium channel blocking activities of berbamine, a bis-benzylisoquinoline alkaloid. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of this natural compound. It consolidates current knowledge on its mechanism of action, summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction to this compound

This compound is a natural compound isolated from plants of the Berberis genus, traditionally used in Chinese medicine.[1] Recent scientific investigations have highlighted its diverse pharmacological activities, including anti-inflammatory, anti-arrhythmic, and anti-cancer effects.[1][2] A significant aspect of its mechanism of action is its ability to modulate intracellular calcium ([Ca2+]) levels, primarily through the blockade of calcium channels.[3][4] This document focuses on elucidating the specifics of this compound's interaction with calcium channels and the downstream cellular consequences.

Mechanism of Action: Calcium Channel Blockade

This compound has been shown to inhibit increases in intracellular calcium concentration induced by various stimuli, suggesting a role as a calcium channel blocker.[3][4] Studies have demonstrated that this compound can antagonize [Ca2+]i mobilization through both voltage-dependent and receptor-operated calcium channels.[3] However, it does not appear to affect the release of calcium from intracellular stores.[3] This indicates that its primary mode of action is the inhibition of calcium influx from the extracellular environment.

While direct and specific IC50 values for this compound on L-type (CaV1.x) and T-type (CaV3.x) calcium channels are not extensively reported in publicly available literature, its effects are often compared to known calcium channel blockers like verapamil, suggesting a similar mechanism of action.[3][4] N-methyl this compound, a derivative, has been shown to bind to CaV1.2 channels and decrease the peak amplitude of the L-type Ca2+ channel current (ICa,L).[5] this compound has also been identified as a potential inhibitor of TRPMLs (Transient Receptor Potential Mucolipin) channels, which are lysosomal Ca2+ channels.[6]

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound in Various Assays

| Assay Type | Cell Line/System | IC50 Value (µM) | Reference |

| Anti-SARS-CoV-2 Activity | Vero-E6 Cells | ~2.4 | [6] |

| Relaxation of Basilar Artery (KCl-induced contraction) | Pig Basilar Artery | 4.63 | [5] |

| Relaxation of Basilar Artery (5-HT-induced tonic contraction) | Pig Basilar Artery | 0.64 | [5] |

Table 2: Binding Affinity (Ki) of this compound for SK Channels

| Channel Subtype | Ki Value (µM) | Reference |

| SK2 | 0.284 ± 0.066 | [7] |

| SK3 | 0.679 ± 0.323 | [7] |

Note: SK channels are small-conductance calcium-activated potassium channels.

Key Signaling Pathways Modulated by this compound

This compound's influence extends beyond direct channel blockade, impacting several intracellular signaling pathways.

One of the key pathways affected by this compound is the PI3K-Akt-GSK3β pathway. This compound has been shown to confer cardioprotection against ischemia/reperfusion injury by activating this pathway, which in turn leads to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, thereby attenuating intracellular Ca2+ overload.[2]

References

- 1. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. Berberine inhibits intracellular Ca2+ signals in mouse pancreatic acinar cells through M3 muscarinic receptors: Novel target, mechanism, and implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A potent antiarrhythmic drug N-methyl this compound extends the action potential through inhibiting both calcium and potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brainvta.tech [brainvta.tech]

- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

Berbamine's Impact on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which berbamine, a bis-benzylisoquinoline alkaloid, exerts its effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Core Mechanism of Action

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][2] Its inhibitory action is multifaceted, targeting several key nodes within the canonical NF-κB cascade. The primary mechanism involves the suppression of IκB kinase (IKK) activity, which is crucial for the activation of NF-κB.[3] By inhibiting IKK, this compound prevents the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitor of κBα (IκBα).[4] This stabilization of IκBα ensures that the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm, thereby preventing its nuclear translocation and subsequent activation of target gene transcription.[3][4][5]

Furthermore, some studies indicate that this compound treatment can lead to the upregulation of A20 (also known as TNFAIP3), a ubiquitin-editing enzyme that acts as a negative feedback regulator of the NF-κB pathway.[4] A20 can deubiquitinate upstream signaling molecules like RIPK1 and TRAF6, further dampening IKK activation.

The culmination of these actions is the downregulation of a suite of NF-κB target genes involved in inflammation, cell cycle progression, and apoptosis resistance, including Cyclin D1, Bcl-xL, and survivin.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cell lines, providing key metrics for its biological activity related to the NF-κB pathway.

Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) |

| KM3 | Multiple Myeloma | 8.17 µg/mL | 24 |

| KM3 | Multiple Myeloma | 5.09 µg/mL | 48 |

| KM3 | Multiple Myeloma | 3.84 µg/mL | 72 |

| 5637 | Bladder Cancer | 15.58 ± 2.49 µM | 48 |

| T24 | Bladder Cancer | 19.09 ± 0.68 µM | 48 |

| KU812 | Leukemia | 5.83 µg/mL | 24 |

| HepG2 | Hepatocellular Carcinoma | 34.5 µM | Not Specified |

Data compiled from multiple sources.[4][6][7]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in KM3 Myeloma Cells

| Treatment | Parameter | Result |

| 8 µg/mL this compound for 36h | Apoptosis | Increase from 0.54% to 51.83% |

| 4 µg/mL this compound for 24h | G1 Phase Arrest | Increase from 32.71% to 58.25% |

| 4 µg/mL this compound for 24h | S Phase | Decrease from 42.95% to 27.18% |

Data from a study on human multiple myeloma cells.[4]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for the detection of key proteins in the NF-κB pathway, such as p65, IκBα, phospho-IκBα (p-IκBα), and IKKα.

1. Cell Lysis and Protein Extraction:

-

Treat cells with desired concentrations of this compound for the specified time.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto a 10% or 12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.

-

Confirm successful transfer by staining the membrane with Ponceau S.

5. Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65, IκBα, p-IκBα, or IKKα (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

For quantitative analysis, normalize the band intensities of the target proteins to a loading control such as β-actin or GAPDH.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

1. Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to recover for 24 hours post-transfection.

2. Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), for 6-8 hours.

3. Cell Lysis and Luciferase Activity Measurement:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly luciferase activity using a luminometer by adding the appropriate substrate.

-

Subsequently, measure Renilla luciferase activity in the same well by adding the Renilla substrate.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as a fold change in NF-κB activity relative to the untreated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

1. Nuclear Extract Preparation:

-

Treat cells with this compound and/or an NF-κB activator.

-

Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a hypotonic buffer lysis method.

-

Determine the protein concentration of the nuclear extracts.

2. Probe Labeling:

-

Synthesize and anneal double-stranded oligonucleotides containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.

-

Purify the labeled probe.

3. Binding Reaction:

-

In a reaction tube, combine 5-10 µg of nuclear extract with a binding buffer containing poly(dI-dC) (to reduce non-specific binding).

-

Add the labeled probe and incubate at room temperature for 20-30 minutes to allow for protein-DNA complex formation.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture before adding the probe to confirm the identity of the protein in the complex.

4. Electrophoresis and Detection:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a low voltage in a cold room.

-

Dry the gel and expose it to X-ray film (for radioactive probes) or use a chemiluminescent detection method (for biotin-labeled probes).

-

A "shifted" band indicates the formation of an NF-κB-DNA complex.

Visualizations

The following diagrams illustrate the NF-κB signaling pathway, its inhibition by this compound, and a typical experimental workflow.

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.

Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates hind limb ischemia-reperfusion injury by eliminating lipid ROS and inhibiting p65 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 5-hme-utp.com [5-hme-utp.com]

Berbamine as a Potent Inhibitor of STAT3 Signaling: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that plays a pivotal role in numerous cellular processes, including proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for the development of novel cancer therapeutics. Berbamine, a natural bis-benzylisoquinoline alkaloid isolated from Berberis amurensis, has emerged as a promising inhibitor of the STAT3 signaling pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays to evaluate its effects on STAT3 signaling.

This compound and its derivatives have been shown to exert potent antitumor activities across various cancer types by directly and indirectly inhibiting STAT3 activation. The molecule physically interacts with STAT3 and also inhibits the autophosphorylation of Janus kinase 2 (JAK2), an upstream activator of STAT3.[1][2] This dual mechanism leads to the blockade of constitutively activated downstream STAT3 signaling, resulting in the downregulation of STAT3 target genes, such as the anti-apoptotic proteins Mcl-1 and Bcl-xL, and the induction of apoptosis in cancer cells.[1][2] This guide aims to equip researchers with the necessary information to effectively study and utilize this compound as a tool to investigate and target the STAT3 signaling pathway in cancer research and drug development.

Data Presentation: Quantitative Efficacy of this compound and Its Derivatives

The following tables summarize the quantitative data on the inhibitory effects of this compound and its derivatives on cancer cell lines and related signaling components.

Table 1: IC50 Values of this compound and its Derivatives on Cancer Cell Viability

| Compound | Cancer Type | Cell Line(s) | Assay | Incubation Time (hr) | IC50 Value |

| This compound | Hepatocellular Carcinoma | PRF-PLC-5, HCC-Lm3 | MTS | 48 | 20.81 µM, 21.98 µM |

| This compound | Chronic Myeloid Leukemia | KU812 | MTT | 24 | 5.83 µg/mL |

| 48 | 3.43 µg/mL | ||||

| 72 | 0.75 µg/mL[3] | ||||

| This compound | Breast Cancer | T47D, MCF-7 | MTT | 48 | 25 µM[4][5] |

| This compound | Triple-Negative Breast Cancer | HCC70 | MTT | Not Specified | 0.19 µM[6] |

| BT-20 | 0.23 µM[6] | ||||

| MDA-MB-468 | 0.48 µM[6] | ||||

| MDA-MB-231 | 16.7 µM[6] | ||||

| This compound | Oral Squamous Cell Carcinoma | Tca8113 | MTT | 48 | 218.52 ±18.71 µM[7] |

| Nasopharyngeal Carcinoma | CNE2 | MTT | 48 | 249.18 ±18.14 µM[7] | |

| Cervical Carcinoma | HeLa | MTT | 48 | 245.18 ±17.33 µM[7] | |

| Colon Cancer | HT29 | MTT | 48 | 52.37 ±3.45 µM[7] | |

| This compound | Cervical Cancer | HeLa | MTT | Not Specified | 283 µM[8] |

| Normal Liver | WRL-68 | MTT | Not Specified | 788 µM[8] | |

| This compound Derivative (BBMD3) | Melanoma | Not Specified | Not Specified | Not Specified | >6-fold more potent than natural this compound[1] |

| This compound Derivative (PA4) | Lymphoma/Leukemia | Not Specified | CellTiter 96 | Not Specified | More cytotoxic than this compound[9] |

Table 2: Inhibitory Activity and Binding Affinity of this compound and Its Derivatives

| Compound | Target | Assay Type | Value |

| This compound Derivative (BBMD3) | JAK2 Autophosphorylation Kinase Activity | In vitro Kinase Assay | IC50 = 0.69 µM[1][10] |

| This compound | STAT3 Binding Affinity | Surface Plasmon Resonance (SPR) | KD = 12.1 µM[11] |

| This compound Derivative (PA4) | CAMKIIγ Kinase Activity | In vitro Kinase Assay | IC50 ≈ 2.77 µM[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on STAT3 signaling.

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3) at Tyrosine 705 (Tyr705) in response to this compound treatment.

Materials:

-

Cell Line: Appropriate cancer cell line with active STAT3 signaling.

-

This compound: Stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA or Bradford protein assay kit.

-

SDS-PAGE: Gels, running buffer, and loading buffer.

-

Membranes: PVDF or nitrocellulose.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-p-STAT3 (Tyr705) and mouse/rabbit anti-total STAT3.

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.

Cell Viability (MTS) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

Materials:

-

Cell Line: Cancer cell line of interest.

-

This compound: Stock solution in DMSO.

-

96-well plates.

-

MTS Reagent: Combined MTS and PES solution.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media only wells). Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Quantitative Real-Time PCR (qPCR) for STAT3 Target Gene Expression

This protocol is for quantifying the mRNA expression levels of STAT3 target genes such as MCL-1, BCL-XL, c-Myc, and Cyclin D1.

Materials:

-

Treated Cells: Cells treated with this compound or vehicle control.

-

RNA Extraction Kit: e.g., TRIzol or column-based kits.

-

cDNA Synthesis Kit.

-

qPCR Master Mix: e.g., SYBR Green or TaqMan-based.

-

Primers: Specific primers for target genes (MCL-1, BCL-XL, c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-Time PCR System.

Procedure:

-

RNA Extraction: Extract total RNA from this compound-treated and control cells.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix in a qPCR plate.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and procedures described in this guide.

References

- 1. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological profiling of a this compound derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Pharmacological Properties of Berbamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berbamine hydrochloride, a bisbenzylisoquinoline alkaloid isolated from plants of the Berberis genus, has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound hydrochloride, with a focus on its molecular mechanisms of action, preclinical and clinical findings, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This compound hydrochloride has demonstrated promising therapeutic potential in a range of conditions, including various cancers, inflammatory disorders, cardiovascular diseases, and neurodegenerative disorders.[1] Its multifaceted mechanism of action involves the modulation of several key signaling pathways, contributing to its pleiotropic effects.[1]

Pharmacodynamics and Mechanism of Action

This compound hydrochloride exerts its pharmacological effects through the modulation of a complex network of intracellular signaling pathways. Its primary mechanisms of action include the inhibition of cancer cell proliferation and survival, suppression of inflammatory responses, and protection against cardiovascular and neuronal damage.

Anti-Cancer Properties

This compound hydrochloride has demonstrated significant anti-neoplastic activity across a variety of cancer types. Its anti-cancer effects are primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are mediated through the modulation of several critical signaling pathways.

-

NF-κB Pathway: this compound hydrochloride is a potent inhibitor of the NF-κB signaling pathway.[2][3] It has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][4] This leads to the downregulation of NF-κB target genes involved in cell survival, proliferation, and inflammation, such as Bcl-2, cyclin D1, and various cytokines.[2][5] The accumulation of reactive oxygen species (ROS) induced by this compound hydrochloride can also contribute to the negative regulation of the NF-κB pathway.[4]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, is another key target of this compound hydrochloride.[6] It has been shown to inhibit the phosphorylation of p38 MAPK, ERK1/2, and JNK in various cancer cell lines, contributing to its anti-proliferative and pro-apoptotic effects.[6][7][8]

-

JAK/STAT Pathway: this compound hydrochloride and its derivatives have been found to inhibit the JAK/STAT signaling pathway.[5][9] Specifically, it can directly inhibit the autophosphorylation of JAK2, leading to the suppression of STAT3 activation and the downregulation of its target genes, such as the anti-apoptotic proteins Mcl-1 and Bcl-xL.[5][9]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is also modulated by this compound hydrochloride. It has been shown to inhibit the phosphorylation of Akt, leading to the induction of apoptosis and the suppression of tumor growth.[5][10] In the context of neuroprotection, this compound has been shown to exert its effects by activating the PI3K/Akt pathway.[11][12][13][14]

Signaling Pathway Diagrams (DOT Language)

Figure 1: Simplified diagram of this compound hydrochloride's inhibition of the NF-κB pathway.

Figure 2: Overview of this compound hydrochloride's impact on the MAPK signaling pathway.

Figure 3: this compound hydrochloride's inhibitory effect on the JAK/STAT signaling pathway.

Figure 4: Inhibition of the PI3K/Akt pathway by this compound hydrochloride.

Anti-Inflammatory Properties

This compound hydrochloride exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[15] It has been shown to suppress the expression of cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7][15] This anti-inflammatory activity is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.[7][8][15]

Cardiovascular Properties

This compound hydrochloride has demonstrated cardioprotective effects in various preclinical models. It has been reported to protect the heart from ischemia-reperfusion injury by maintaining cytosolic Ca2+ homeostasis, preventing calpain activation, and modulating autophagy.[10][16] These effects are associated with the activation of the PI3K/Akt signaling pathway.[10] this compound may also exert its cardiovascular benefits through its anti-inflammatory and antioxidant properties.

Neuroprotective Properties

Emerging evidence suggests that this compound hydrochloride possesses neuroprotective properties. In animal models of Alzheimer's disease, it has been shown to improve cognitive function, reduce the deposition of amyloid-β plaques, and alleviate neuronal damage.[17][18][19] The neuroprotective mechanisms may involve the regulation of calcium homeostasis, inhibition of calpain, and modulation of neuroinflammation.[17][18][19] The PI3K/Akt signaling pathway also appears to play a role in the neuroprotective effects of this compound.[11][12][13][14]

Quantitative Data on Biological Activity

The following tables summarize the in vitro cytotoxic activity of this compound hydrochloride against various cancer cell lines, as represented by IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| KU812 | Chronic Myeloid Leukemia | 5.83 µg/mL (~7.7 µM) | 24 |

| KU812 | Chronic Myeloid Leukemia | 3.43 µg/mL (~4.5 µM) | 48 |

| KU812 | Chronic Myeloid Leukemia | 0.75 µg/mL (~1.0 µM) | 72 |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified | - |

| HCT116 | Colorectal Cancer | Not specified | - |

| SW480 | Colorectal Cancer | Not specified | - |

| 5637 | Bladder Cancer | 15.58 | 48 |

| T24 | Bladder Cancer | 19.09 | 48 |

Note: IC50 values can vary depending on the specific experimental conditions.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the pharmacological properties of this compound hydrochloride.

Cell Viability and Cytotoxicity Assays

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol Outline:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound hydrochloride for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Figure 5: General workflow of an MTT assay.

Apoptosis Assays

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.

-

Protocol Outline:

-

Culture and treat cells with this compound hydrochloride.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Protocol Outline:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-p65, p-ERK, total Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Note: Specific antibody details (manufacturer, catalog number, dilution) are crucial for reproducibility and should be obtained from the cited literature.

Pharmacokinetics and Metabolism

Pharmacokinetic studies of this compound hydrochloride have shown that it has low oral bioavailability.[20] This is likely due to poor absorption from the gastrointestinal tract and extensive first-pass metabolism.[20] Despite its low bioavailability, this compound hydrochloride has been shown to distribute to various tissues. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound hydrochloride and to develop strategies to improve its bioavailability. One study suggested that co-administration with this compound hydrochloride could promote the absorption of Berberine (B55584) hydrochloride.[2]

Safety and Toxicology

Preclinical studies have provided some insights into the safety profile of this compound hydrochloride. The median lethal dose (LD50) has been determined in mice through different routes of administration. The intravenous and intraperitoneal LD50 values were found to be 9.0386 mg/kg and 57.6103 mg/kg, respectively.[21][22] An oral LD50 could not be determined, suggesting low acute oral toxicity, which may be related to its poor absorption.[21][22] Another study reported an oral LD50 of 2954.93 mg/kg in mice.[23] A combination of berberine and 5-aminosalicylic acid showed an LD50 of 278.7 mg/kg berberine plus 2787 mg/kg 5-ASA in mice.[24]

Potential side effects observed in some studies with berberine compounds include gastrointestinal discomfort.[6] It is important to note that the toxicological profile of this compound hydrochloride is not yet fully characterized, and further studies are required to establish its safety for clinical use in humans.

Clinical Trials

A search of clinical trial registries did not identify any ongoing or completed clinical trials specifically for this compound hydrochloride. However, there are numerous clinical trials investigating the therapeutic potential of "berberine" for various conditions. It is crucial to distinguish between this compound hydrochloride and berberine, as they are distinct chemical entities, although related. The promising preclinical data for this compound hydrochloride warrants further investigation in well-designed clinical trials to evaluate its safety and efficacy in humans.

Conclusion

This compound hydrochloride is a promising natural compound with a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, cardiovascular, and neuroprotective effects. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, JAK/STAT, and PI3K/Akt, makes it an attractive candidate for further drug development. While preclinical studies have demonstrated its therapeutic potential, further research is needed to optimize its pharmacokinetic properties and to fully establish its safety and efficacy in clinical settings. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound hydrochloride.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Cell-Signaling Pathways by this compound in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Novel synthetic derivatives of the natural product this compound inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Berberine Exerts Neuroprotective Effects in Alzheimer’s Disease by Switching Microglia M1/M2 Polarization Through PI3K-AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New insights into the role of berberine against 3-nitropropionic acid-induced striatal neurotoxicity: Possible role of BDNF-TrkB-PI3K/Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. This compound postconditioning protects the heart from ischemia/reperfusion injury through modulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Prominent Effects of this compound Hydrochloride on Alzheimer’s Disease Model Mice [frontiersin.org]

- 19. Prominent Effects of this compound Hydrochloride on Alzheimer’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toxicology effects of Berberis vulgaris (barberry) and its active constituent, berberine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. d-nb.info [d-nb.info]

- 24. 2024.sci-hub.se [2024.sci-hub.se]

Berbamine: A Technical Guide to its Discovery, Pharmacology, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berbamine is a naturally occurring bisbenzylisoquinoline alkaloid isolated from plants of the Berberis genus, such as Berberis amurensis. With a long history in traditional Chinese medicine for the treatment of inflammatory conditions, this compound has emerged as a molecule of significant interest in modern pharmacology.[1] Its diverse biological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects, are underpinned by its ability to modulate a wide array of cellular signaling pathways. This document provides a comprehensive technical overview of this compound, summarizing its historical context, chemical properties, and mechanism of action. It includes quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of its key signaling pathways to support ongoing research and development efforts.

Discovery and Historical Use

This compound is extracted from various plants in the family Berberidaceae, notably Berberis poiretil.[2] These plants have been a cornerstone of traditional Chinese medicine for centuries, where they were used to treat a variety of ailments, including inflammation and cancer.[1] In contemporary medicine, this compound is clinically used, particularly in China, for the treatment of leukopenia that results from chemotherapy and radiotherapy.[3] Its established use in a clinical setting for managing the side effects of cancer therapy has spurred further investigation into its direct anti-neoplastic and immunomodulatory properties.[3]

Chemical and Physical Properties

This compound is a structurally complex alkaloid with the following key identifiers:

-

Molecular Formula: C₃₇H₄₀N₂O₆

-

Molar Mass: 608.7 g/mol

-